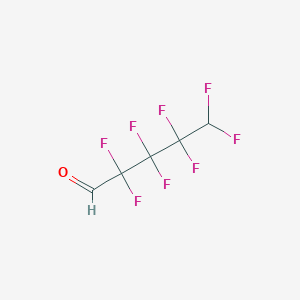

5H-Octafluoropentanal

Description

5H-Octafluoropentanal (CAS 2648-47-7), with the molecular formula C₅H₂OF₈, is a fluorinated aldehyde characterized by eight fluorine atoms substituted along its pentanal backbone. Its molecular weight is 230.05598 g/mol, and it exhibits notable physicochemical properties:

- Boiling Point: 86°C

- Density: 1.508 g/cm³

- LogP: 2.356 (indicating high lipophilicity)

- Refractive Index: 1.277

- Flash Point: 5.6°C (highly flammable) .

The compound’s structure features a terminal aldehyde group, making it highly reactive in nucleophilic additions and condensations. Its fluorinated backbone enhances thermal stability and electron-withdrawing effects, which are critical in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFRALWVZATVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337466 | |

| Record name | 5H-Perfluoropentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2648-47-7 | |

| Record name | 5H-Perfluoropentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Perfluoropentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Octafluoropentanal typically involves the fluorination of pentanal derivatives. One common method is the direct fluorination of pentanal using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to ensure selective substitution.

Industrial Production Methods

Industrial production of 5H-Octafluoropentanal may involve continuous flow reactors where the fluorination process can be tightly controlled. This method allows for the efficient production of the compound on a larger scale while maintaining high purity and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5H-Octafluoropentanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 2,2,3,3,4,4,5,5-Octafluoropentanol.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

Oxidation: Perfluorinated carboxylic acids.

Reduction: 2,2,3,3,4,4,5,5-Octafluoropentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5H-Octafluoropentanal has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of fluorinated compounds and materials. It is also employed in the development of new fluorinating agents and catalysts.

Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.

Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals, surfactants, and coatings. Its unique properties make it valuable in the development of high-performance materials.

Mechanism of Action

The mechanism by which 5H-Octafluoropentanal exerts its effects is primarily related to its high electronegativity and the presence of multiple fluorine atoms. These characteristics influence its reactivity and interactions with other molecules. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its fluorinated nature also imparts unique physical and chemical properties, such as increased lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

5H-Octafluoropentanal Hydrate (CAS 84336-22-1)

This hydrate derivative contains a water molecule associated with the aldehyde group. Key differences include:

1H,1H,5H-Octafluoro-1-pentanol (OFP; CAS 355-80-6)

A fluorinated alcohol analog with a hydroxyl group instead of an aldehyde:

| Property | 5H-Octafluoropentanal | OFP |

|---|---|---|

| Functional Group | Aldehyde (-CHO) | Alcohol (-CH₂OH) |

| Boiling Point | 86°C | 141°C |

| Density | 1.508 g/cm³ | 1.667 g/cm³ |

| LogP | 2.356 | Not reported |

| Reactivity | Electrophilic aldehyde | Nucleophilic alcohol |

OFP’s higher boiling point and density make it suitable as a solvent or intermediate in high-temperature reactions. Its hydroxyl group enables participation in esterification and etherification, contrasting with the aldehyde’s role in condensation reactions .

Perfluorinated Aldehydes (e.g., Perfluoropentanal)

- Higher Thermal Stability : Due to stronger C-F bonds.

- Reduced Reactivity : Increased steric hindrance from fluorine atoms.

- Lower LogP : Greater hydrophobicity compared to partially fluorinated analogs.

Stability and Handling

The compound’s low flash point (5.6°C) necessitates strict temperature control during storage. Its hydrate form (CAS 84336-22-1) mitigates flammability risks but requires anhydrous conditions for reactions .

Biological Activity

5H-Octafluoropentanal, a fluorinated organic compound, has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, including interactions with biomolecules, toxicity assessments, and implications for environmental health.

5H-Octafluoropentanal is characterized by its molecular formula and molecular weight of approximately 200.06 g/mol. The presence of eight fluorine atoms contributes to its hydrophobic characteristics and low surface energy, which are significant in various applications.

Protein Interactions

The compound exhibits notable interactions with proteins and enzymes, potentially altering their activity. Studies indicate that 5H-Octafluoropentanal can form covalent bonds with amino acid residues in proteins, leading to modifications in their structure and function. This interaction may influence cellular processes such as:

- Cell Signaling : By interacting with membrane proteins and receptors, 5H-Octafluoropentanal can modulate signaling pathways, affecting gene expression related to cell growth and differentiation.

- Enzymatic Activity : The compound's ability to bind covalently may inhibit or enhance the activity of specific enzymes, impacting metabolic pathways within cells.

Toxicity Assessments

Toxicological studies have been conducted to evaluate the safety profile of 5H-Octafluoropentanal. Key findings include:

- Acute Toxicity : In rodent studies, the oral LD50 was determined to be greater than 2,000 mg/kg body weight, indicating low acute toxicity. However, inhalation studies revealed potential for respiratory effects at higher concentrations.

- Chronic Exposure : Repeated exposure studies have shown alterations in serum chemistry parameters, including reduced protein levels. The NOAEL (No Observed Adverse Effect Level) for repeated oral exposure was established at 300 mg/kg body weight per day.

- Reproductive Toxicity : Developmental toxicity assessments in animal models indicated no significant adverse effects on fetal development at tested doses.

Environmental Impact

5H-Octafluoropentanal's persistence in the environment raises concerns regarding its ecological effects. It has been classified as having medium bioaccumulation potential (LogKOW = 4.4724), suggesting it can accumulate in biological systems and may pose risks to aquatic organisms.

Ecotoxicological Data

| Endpoint | Result | Assessment |

|---|---|---|

| Acute Toxicity (oral) | LD50 > 2,000 mg/kg | Low toxicity |

| Skin Sensitization | No evidence found | Non-sensitizing |

| Eye Irritation | Slightly irritating | Minimal irritation |

| Developmental Toxicity | NOEL > 1,300 mg/kg | No significant effects |

Case Study 1: Protein Binding Dynamics

A study investigated the binding dynamics of 5H-Octafluoropentanal with serum albumin. It was found that the compound binds preferentially to specific sites on the protein, potentially altering its transport functions within the bloodstream. This interaction could affect drug delivery mechanisms and bioavailability of therapeutic agents.

Case Study 2: Environmental Persistence

Research conducted on the environmental fate of 5H-Octafluoropentanal highlighted its stability in aquatic environments. The compound demonstrated low degradation rates under both aerobic and anaerobic conditions, raising concerns about long-term ecological impacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.